4-Etilbenzaldehído

Descripción general

Descripción

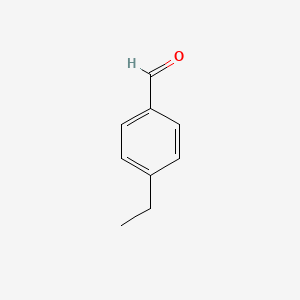

4-Etilbenzaldehído, también conocido como p-Etilbenzaldehído, es un compuesto orgánico con la fórmula molecular C9H10O. Es un derivado del benzaldehído, caracterizado por la presencia de un grupo etilo unido a la posición para del anillo de benceno. Este compuesto aparece como un líquido claro, incoloro a ligeramente amarillo y tiene un peso molecular de 134,18 g/mol .

Aplicaciones Científicas De Investigación

El 4-Etilbenzaldehído tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: El compuesto ha sido estudiado por sus efectos inhibidores sobre la actividad de la difenolasa de la tirosinasa de hongo, lo que lo hace relevante en la investigación enzimológica.

Medicina: Sirve como precursor en la síntesis de ciertos compuestos medicinales.

Industria: El this compound se utiliza como agente aromatizante en la industria cosmética debido a su agradable aroma

Mecanismo De Acción

El mecanismo de acción del 4-Etilbenzaldehído depende en gran medida de su reactividad química. Por ejemplo, su efecto inhibidor sobre la tirosinasa de hongo implica la interacción con el sitio activo de la enzima, lo que lleva a la formación de un complejo estable que evita que la enzima catalice su sustrato.

Compuestos Similares:

Benzaldehído: El compuesto principal, sin el grupo etilo.

4-Metilbenzaldehído: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.

4-Isopropilbenzaldehído: Contiene un grupo isopropilo en la posición para.

Comparación: El this compound es único debido a la presencia del grupo etilo, que influye en su reactividad y propiedades físicas. En comparación con el benzaldehído, tiene un punto de ebullición más alto y diferentes patrones de reactividad en las reacciones de sustitución aromática electrófila. El grupo etilo también imparte un aroma distintivo, lo que lo hace valioso en la industria de las fragancias .

Análisis Bioquímico

Biochemical Properties

It is known that 4-Ethylbenzaldehyde is a by-product of disinfection

Molecular Mechanism

It is known that 4-Ethylbenzaldehyde can inhibit the diphenolase activity of mushroom tyrosinase , but the exact mechanism of this inhibition and its effects at the molecular level are not clear.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El 4-Etilbenzaldehído se puede sintetizar mediante varios métodos. Un enfoque común implica la acilación de Friedel-Crafts del etilbenceno con cloruro de formilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción generalmente ocurre en condiciones anhidras y requiere un control cuidadoso de la temperatura para evitar reacciones secundarias.

Métodos de Producción Industrial: En entornos industriales, el this compound se produce a menudo mediante la oxidación de 4-etiltolueno utilizando agentes oxidantes como el permanganato de potasio o el ácido crómico. Este método es favorecido por su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-Etilbenzaldehído experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácido 4-etilbenzoico utilizando agentes oxidantes fuertes.

Reducción: La reducción del this compound puede producir alcohol 4-etilbencílico.

Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila, donde el grupo etilo dirige los electrófilos entrantes a las posiciones orto y para con respecto al grupo aldehído.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, ácido crómico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.

Principales Productos Formados:

Oxidación: Ácido 4-etilbenzoico.

Reducción: Alcohol 4-etilbencílico.

Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado

Comparación Con Compuestos Similares

Benzaldehyde: The parent compound, lacking the ethyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylbenzaldehyde: Contains an isopropyl group at the para position.

Comparison: 4-Ethylbenzaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to benzaldehyde, it has a higher boiling point and different reactivity patterns in electrophilic aromatic substitution reactions. The ethyl group also imparts a distinct aroma, making it valuable in the fragrance industry .

Actividad Biológica

4-Ethylbenzaldehyde, a compound belonging to the aldehyde family, has garnered attention in various fields of biological research due to its potential biological activities and applications. This article explores the biological activity of 4-ethylbenzaldehyde, including its mutagenic and toxicological effects, as well as its interactions with biological systems.

4-Ethylbenzaldehyde (CAS Number: 4748-78-1) is characterized by an ethyl group attached to a benzaldehyde structure. Its chemical formula is , and it possesses a molecular weight of 134.18 g/mol. The compound is commonly used in the fragrance industry and as a flavoring agent in food products.

Mutagenicity and Genotoxicity

Research on the mutagenic potential of 4-ethylbenzaldehyde indicates that it does not exhibit significant mutagenic activity. In a study utilizing the Ames test, which assesses mutagenicity through bacterial reverse mutation assays, no increases in revertant colonies were observed at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation systems (S9) . Similarly, another study confirmed that 4-ethylbenzaldehyde did not induce micronuclei in zebrafish erythrocytes, indicating a lack of genotoxic effects at tested concentrations .

Subacute Toxicity Assessment

A subacute toxicity study involving zebrafish revealed that exposure to 4-ethylbenzaldehyde resulted in behavioral changes and histopathological alterations. Fish exposed to higher concentrations exhibited lethargy and did not evade capture, while no preneoplastic lesions or tumors were observed . Histopathological evaluations indicated dystrophic lesions in the liver, kidney, and skin tissues of treated zebrafish .

Histopathological Findings

The following table summarizes the histopathological findings from studies investigating the effects of 4-ethylbenzaldehyde on zebrafish:

| Tissue | Observed Changes | Concentration (mg/L) |

|---|---|---|

| Liver | Dystrophic lesions; altered fat distribution | 5 - 10 |

| Kidney | Dystrophic lesions | 5 - 10 |

| Skin | Dystrophic lesions | 5 - 10 |

Competitive Inhibition of Enzymes

4-Ethylbenzaldehyde has been studied for its competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. It was found to inhibit the oxidation of L-DOPA by tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening . The kinetic parameters related to this inhibition indicate that it could serve as a natural alternative for controlling hyperpigmentation.

Ecotoxicological Implications

The compound has been identified among water disinfection byproducts that may exert toxic effects on aquatic life. Studies indicate that compounds like 4-ethylbenzaldehyde can have significant impacts on fish behavior and physiology, raising concerns about its environmental persistence and bioaccumulation .

Case Studies

- Zebrafish Study : A comprehensive study evaluated the histopathological effects of 4-ethylbenzaldehyde over three months. The results showed significant alterations in liver fat content and kidney morphology without observable tumor formation .

- Ames Test : Conducted to assess mutagenicity, this test confirmed that 4-ethylbenzaldehyde does not induce mutations in bacterial strains, reinforcing its safety profile regarding genetic integrity .

- Tyrosinase Inhibition : Research highlighted its role as a competitive inhibitor of mushroom tyrosinase, suggesting applications in dermatology for managing skin pigmentation disorders .

Propiedades

IUPAC Name |

4-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNSVIICDLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047080 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet, bitter-almond odour | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-1.000 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4748-78-1, 53951-50-1 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.